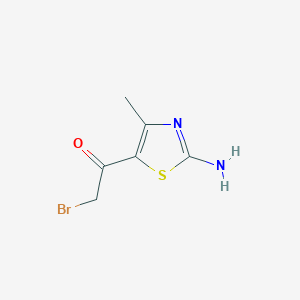

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone

描述

Introduction and Chemical Identity

Nomenclature and Classification

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone belongs to the class of heterocyclic compounds known as thiazoles, specifically categorized as an aminothiazole derivative. The compound features a five-membered thiazole ring system containing both sulfur and nitrogen heteroatoms, with an amino group substitution at the 2-position and a methyl group at the 4-position. The presence of a bromoethanone side chain at the 5-position classifies this molecule as a halogenated ketone derivative of thiazole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound being officially designated as 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone. This nomenclature precisely describes the structural features: the thiazole ring numbered according to standard heterocyclic conventions, with the amino group at position 2, methyl substitution at position 4, and the bromoethanone moiety attached at position 5. The compound falls under the broader classification of organobromine compounds due to the presence of the carbon-bromine bond in the side chain.

Chemical classification systems place this compound within multiple categories reflecting its diverse structural features. As a thiazole derivative, it belongs to the azole family of heterocycles, which are characterized by five-membered rings containing at least one nitrogen atom. The amino substitution further classifies it as an aminothiazole, a subset known for significant biological and pharmacological activities. Additionally, the bromoethanone functionality categorizes it as an alpha-haloketone, compounds widely utilized as electrophilic reagents in organic synthesis.

Historical Context and Discovery

The development of thiazole chemistry traces its origins to the late nineteenth century, when fundamental heterocyclic synthesis methodologies were established. Viktor Meyer, the renowned German chemist, made pioneering contributions to heterocyclic chemistry through his discovery of thiophene in 1882, which opened new avenues for understanding sulfur-containing heterocycles. Meyer's work established the foundation for subsequent developments in thiazole chemistry, including the synthesis of complex thiazole derivatives such as this compound.

The synthetic approach to aminothiazole derivatives was significantly advanced through the development of the Hantzsch thiazole synthesis, a methodology that remains fundamental to modern thiazole chemistry. This classical reaction, involving the condensation of alpha-haloketones with thioamides or thiourea, provided a reliable route to thiazole ring systems. The Hantzsch synthesis operates through a multistep mechanism beginning with nucleophilic attack by sulfur on the halogenated carbon, followed by intramolecular cyclization to form the thiazole ring.

Contemporary synthetic methodologies for thiazole derivatives have evolved to include improved catalytic systems and optimized reaction conditions. Research has demonstrated that tetrabutylammonium salts can serve as effective catalysts for thiazole formation, enabling rapid synthesis at room temperature with excellent yields. These developments have facilitated the preparation of complex thiazole derivatives, including brominated compounds like this compound. The compound represents the convergence of classical heterocyclic chemistry with modern synthetic approaches, exemplifying the continued evolution of thiazole synthesis methodologies.

Modern research has expanded the understanding of thiazole derivatives through systematic structure-activity relationship studies and mechanistic investigations. These studies have revealed the importance of substitution patterns on thiazole rings, particularly the significance of amino groups at the 2-position for biological activity. The bromoethanone functionality has been recognized as a valuable synthetic handle, enabling further chemical transformations and the construction of more complex molecular architectures.

Registry Information and Identifiers

Chemical Abstracts Service Number (32519-72-5)

The Chemical Abstracts Service number 32519-72-5 serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned by the Chemical Abstracts Service, a division of the American Chemical Society, as part of their comprehensive chemical substance registration system. The Chemical Abstracts Service number provides an unambiguous means of identifying this specific chemical entity across different naming conventions and languages.

The registration under Chemical Abstracts Service number 32519-72-5 includes comprehensive chemical information, molecular formula verification, and structural confirmation. This registration ensures global recognition of the compound in scientific literature, patent databases, and regulatory filings. The Chemical Abstracts Service database contains detailed information about the compound's molecular structure, confirmed through multiple analytical techniques and cross-referenced with synthetic literature.

属性

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFMEUCSGCDKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601603 | |

| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32519-72-5 | |

| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone typically follows a two-step approach:

- First, the preparation of 1-(2-amino-4-methylthiazol-5-yl)ethanone (the ketone precursor).

- Second, bromination at the alpha position to the carbonyl group to introduce the bromo substituent, yielding the target compound.

This strategy ensures regioselective bromination and preserves the amino functionality on the thiazole ring.

Preparation of 1-(2-Amino-4-methylthiazol-5-yl)ethanone

The precursor 1-(2-amino-4-methylthiazol-5-yl)ethanone is synthesized by condensation of thiourea with a suitable diketone, such as 3-chloro-2,4-pentanedione, in refluxing ethanol. This reaction forms the thiazole ring with the amino and methyl substituents correctly positioned.

- Reaction conditions: Reflux in ethanol.

- Yield: Nearly quantitative.

- Reference: This method is well-documented in medicinal chemistry literature, with yields reported around 100% for this intermediate.

Bromination to Form this compound

The key step is the alpha-bromination of the ethanone precursor. This is typically achieved by treating 1-(2-amino-4-methylthiazol-5-yl)ethanone with bromine in the presence of an acid catalyst, usually hydrobromic acid (HBr), in a suitable solvent such as 1,4-dioxane.

- Reagents: Bromine (Br2), hydrobromic acid (HBr).

- Solvent: 1,4-dioxane or similar aprotic solvents.

- Temperature: Approximately 60 °C.

- Reaction time: Around 3 hours.

- Yield: High yields reported (88-92%).

- Mechanism: Electrophilic bromination at the alpha-carbon to the carbonyl group.

- Reference: Detailed in a 2017 medicinal chemistry study involving multi-target agents.

Alternative Bromination Methods and Considerations

- Bromination can be influenced by the solvent choice, temperature control, and acid catalyst concentration to optimize yield and purity.

- The presence of the amino group requires careful control to avoid side reactions or over-bromination.

- The hydrobromide salt form of the product is often isolated to improve stability and handling.

Detailed Data Table of Preparation Parameters

Analytical Characterization

- The synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

- These techniques verify the presence of the bromo substituent and the integrity of the amino-thiazole moiety.

Summary of Research Findings

- The two-step synthesis (thiazole ethanone formation followed by bromination) is efficient and reproducible.

- High yields and purity are achievable by controlling reaction conditions.

- The compound's hydrobromide salt form is preferred for biological and medicinal chemistry applications due to enhanced stability.

- This methodology is foundational for further derivatization in drug discovery, as demonstrated in studies targeting cystic fibrosis transmembrane conductance regulator (CFTR) correctors and lipoxygenase inhibitors.

化学反应分析

Types of Reactions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of iodides, cyanides, or other substituted products.

科学研究应用

Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

The synthesis of this compound involves several steps, beginning with the preparation of the thiazole core. A notable method includes the condensation of thiourea with appropriate carbonyl compounds, followed by bromination. The final product can be obtained through the reaction of the intermediate with bromine in dioxane . This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of 2-amino-thiazoles exhibit significant antibacterial properties, with minimum inhibitory concentrations (MIC) reaching sub-micromolar levels against this pathogen . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development as an anti-tubercular agent.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of thiazole derivatives, demonstrating that modifications at specific positions can lead to enhanced activity against M. tuberculosis and other bacterial strains. For instance, modifications at the C-2 and C-4 positions of the thiazole core have been investigated to optimize antimicrobial efficacy. Certain analogs have exhibited selective toxicity towards mycobacterial species while sparing mammalian cells .

Antioxidant Activity

In addition to its antibacterial properties, compounds related to this compound have been studied for their antioxidant activities. The presence of thiazole rings has been linked to the ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in developing therapies for diseases associated with oxidative damage.

Multi-target Drug Development

The compound's ability to interact with multiple biological targets makes it a candidate for multi-target drug development. Research has suggested that such compounds can be effective in treating complex diseases where single-target therapies may fail . This characteristic is critical in addressing diseases like tuberculosis, where resistance to single-agent therapies is a growing concern.

Case Study 1: Anti-tubercular Activity

A study evaluated various thiazole derivatives, including this compound, against M. tuberculosis. The results indicated that certain analogs displayed rapid bactericidal activity, achieving complete sterilization within days at low concentrations. The research highlighted the compound's potential as a lead candidate for developing new anti-tubercular agents .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of thiazole derivatives. The study demonstrated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their utility in developing treatments for oxidative stress-related conditions .

作用机制

The mechanism by which 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key structural features, reactivity, and biological activities of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone and analogous bromoethanone derivatives:

Key Research Findings

- Reactivity Differences: The amino and methyl groups on the thiazole ring in the target compound enhance electron density, favoring nucleophilic substitutions. For example, it reacts with thiocarbohydrazides to form thiadiazoles , whereas 1-(benzothiazol-2-yl)-2-bromoethanone forms thiophenes via cyclization . Attempts to synthesize oxazoles from the target compound failed due to steric hindrance or competing reactions, unlike trimethoxyphenyl analogs, which successfully form thiazoles .

- Biological Activity: The thiazole ring in the target compound contributes to ΔF508-CFTR correction by facilitating membrane interaction, whereas benzimidazole derivatives (e.g., 1-(1H-benzimidazol-2-yl)-2-bromoethanone) exhibit stronger antitumor activity due to enhanced aromatic stacking . Bromophenyl-thioether derivatives (e.g., 1-(4-bromophenyl)-2-((benzothiazol-2-yl)thio)ethanone) inhibit carbonic anhydrase via zinc coordination, a mechanism absent in thiazole-based compounds .

- Synthetic Utility: The target compound’s bromoethanone group is pivotal in one-pot multicomponent reactions (e.g., with benzaldehyde and amino heterocycles) to form pyrazolo[3,4-b]pyridines, showcasing broader applicability than tosylamino derivatives .

Stability and Commercial Considerations

生物活性

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, also known as this compound hydrobromide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

The molecular formula of this compound is C₇H₈BrN₂OS, with a molecular weight of approximately 316.01 g/mol. The synthesis typically involves the bromination of 1-(2-amino-4-methylthiazol-5-yl)ethanone using bromine in the presence of an acid catalyst such as hydrogen bromide under controlled conditions.

This compound exhibits notable biological activity through various mechanisms:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation : Preliminary studies indicate that this compound acts as a modulator for CFTR, which is crucial for chloride ion transport in epithelial cells.

- Lipoxygenase Inhibition : It has been identified as a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory processes.

Antiproliferative and Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cells while maintaining selectivity towards normal cells .

Comparative Biological Activity

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | Lacks bromination | Moderate CFTR modulator | No halogen substitution |

| 1-(2-Amino-thiazol-4(5H)-one) | Different thiazole position | Antimicrobial properties | Different functional groups |

| 5-Bromo-thiazole | Simple thiazole structure | Antifungal activity | Lacks amino group |

The unique combination of amino and bromo substituents enhances the compound's biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

- In Vitro Studies : A study investigated the antiproliferative activities of various thiazole derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated IC₅₀ values ranging from 5.7 to 12.2 μM, demonstrating significant anticancer potential .

- Mechanistic Insights : Another study focused on the structure-based optimization of thiazole derivatives as allosteric modulators for protein kinase CK2, revealing that modifications in chemical structure could enhance inhibitory potency against cancer cell growth .

- Enzyme Inhibition : A series of thiazoles were evaluated for their ability to inhibit β-glucuronidase and α-glucosidase activities, with some compounds showing IC₅₀ values significantly lower than standard inhibitors, indicating strong enzyme inhibitory potential .

常见问题

What are the optimized synthetic routes for preparing 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via alkylation or condensation reactions. A robust method involves reacting 2-amino-4-methylthiazole derivatives with bromoacetylating agents. For example, potassium tert-butoxide in ethanol under reflux facilitates Claisen-Schmidt condensations with aromatic aldehydes, yielding derivatives like 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . Key parameters include:

- Catalyst selection : Potassium tert-butoxide outperforms KOH in ethanol, improving yields (75–84%) and product purity .

- Reaction time : Extended reflux (3–5 hours) ensures complete conversion, as confirmed by TLC or LC-MS .

- Purification : Recrystallization from acetic acid removes unreacted aldehydes or side products .

How can chemo-selective challenges in synthesizing oxazole-thiazole hybrids using this compound be addressed?

Advanced Research Question

Interfering amino groups on the thiazole ring may hinder heterocycle formation. For instance, attempts to condense urea intermediates with 2-bromoethanone derivatives under standard conditions failed due to competitive N-acylation . Mitigation strategies include:

- Protecting groups : Temporarily blocking the amino group with pivaloyl chloride before oxazole formation .

- Alternative electrophiles : Using α-ketoacids instead of bromoethanone derivatives to favor cyclization over side reactions .

- Computational modeling : DFT studies can predict reactive sites and optimize reaction pathways .

What spectroscopic techniques are most effective for characterizing this compound derivatives?

Basic Research Question

Structural confirmation relies on:

- ¹H NMR : Key signals include the thiazole methyl group (δ 2.32–2.65 ppm) and trans-alkene protons (δ 7.50–7.70 ppm, J = 15–16 Hz) in propenone derivatives .

- IR spectroscopy : Peaks at 1661 cm⁻¹ (C=O) and 3268 cm⁻¹ (NH₂) confirm functional groups .

- Mass spectrometry : ESI-MS detects molecular ions (e.g., m/z 244 [M+H]⁺ for fluorophenylpropenone derivatives) .

How do structural modifications of this compound derivatives impact their anticancer activity?

Advanced Research Question

Anticancer efficacy is structure-dependent:

- Substituent effects : 3,4-Dimethoxyphenylpropenone derivatives (e.g., compound 5 ) show moderate activity against leukemia (CCRF-CEM) and renal (UO-31) cancer cells, with IC₅₀ values at 10⁻⁵ M .

- Mechanistic insights : Trans-alkene configurations enhance intercalation with DNA or kinase active sites, as modeled via molecular docking .

- SAR studies : Electron-withdrawing groups (e.g., -F) improve membrane permeability, while bulky substituents reduce bioavailability .

How should researchers resolve contradictions in reactivity data during the synthesis of thiazole-oxazole hybrids?

Advanced Research Question

Discrepancies between theoretical and observed reactivity (e.g., failed oxazole formation ) require:

- Kinetic studies : Monitoring reaction progress via HPLC to identify intermediates or side products.

- Cross-validation : Reproducing reactions under inert atmospheres to rule out oxidative side reactions.

- Collaborative analysis : Combining synthetic data with computational tools (e.g., DFT for transition state analysis) .

What role do computational methods play in optimizing the biological activity of 2-bromoethanone-derived thiazoles?

Advanced Research Question

Computational approaches enhance drug design:

- Molecular docking : Predict binding affinities for targets like hMGL or BLT2 receptors, as seen in tetrazole analogs .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) to prioritize derivatives for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。